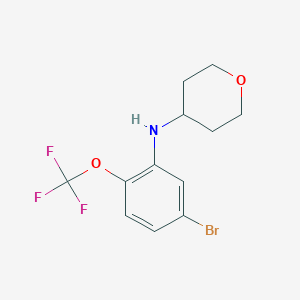

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

Description

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound featuring a phenyl ring substituted with bromine (Br) at position 5 and a trifluoromethoxy (OCF₃) group at position 2. The tetrahydro-2H-pyran-4-amine moiety is attached to the aromatic ring via an amine linkage.

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c13-8-1-2-11(19-12(14,15)16)10(7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYVUZAKXBMONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation and Reduction

-

Oxime synthesis : Treatment of tetrahydro-2H-pyran-4-one with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of lithium aluminum hydride (LiAlH₄) reduces the oxime to the primary amine.

Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Oxime | NH₂OH·HCl, NaOAc | EtOH | Reflux | 4 h | 85% |

| Reduction | H₂ (1 atm), 10% Pd/C | EtOH | RT | 12 h | 78% |

Synthesis of 5-Bromo-2-(Trifluoromethoxy)Aniline

This intermediate is prepared through sequential functionalization of aniline:

Trifluoromethoxylation

Direct trifluoromethoxylation of 2-amino-5-bromophenol using trifluoromethyl triflate (CF₃SO₃CF₃) under basic conditions (K₂CO₃) introduces the -OCF₃ group.

Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CF₃SO₃CF₃, K₂CO₃ | DMF | 80°C | 6 h | 65% |

Bromination

Electrophilic bromination of 2-(trifluoromethoxy)aniline with Br₂ in acetic acid affords the 5-bromo derivative.

Analytical Data

-

¹H NMR (CDCl₃) : δ 7.32 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 2.5 Hz, 1H), 6.85 (dd, J = 8.5, 2.5 Hz, 1H), 3.75 (s, 2H, NH₂).

-

LC-MS : m/z 285 [M+H]⁺.

Coupling Strategies for C–N Bond Formation

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-2-(trifluoromethoxy)aniline with tetrahydro-2H-pyran-4-amine forms the target compound.

Representative Procedure

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 equiv).

-

Solvent : Toluene, 110°C, 24 h.

-

Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc).

Yield : 62%

Analytical Data

Nucleophilic Aromatic Substitution

Direct displacement of a para-nitro group by tetrahydro-2H-pyran-4-amine under high-temperature conditions.

Limitations : Low yield (<30%) due to deactivation by electron-withdrawing -OCF₃ and -Br groups.

Alternative Routes via Reductive Amination

Ketone Intermediate Synthesis

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (CAS 141095-78-5) is prepared via bromination of tetrahydro-2H-pyran-4-carboxylic acid derivatives.

Procedure

-

Acid Chloride Formation : Treat tetrahydro-2H-pyran-4-carboxylic acid with oxalyl chloride/DMF.

-

Diazomethane Reaction : Generate the diazoketone, followed by HBr treatment to install the bromide.

Yield : 70%

¹H NMR (DMSO-d₆) : δ 4.49 (s, 2H), 3.83 (d, 2H), 3.33 (t, 2H), 2.90–2.80 (m, 1H), 1.80–1.70 (m, 2H), 1.57–1.44 (m, 2H).

Reductive Amination

Condensation of the ketone with 5-bromo-2-(trifluoromethoxy)aniline using NaBH₃CN or H₂/Pd-C.

Challenges : Competing over-reduction and imine instability limit utility.

Scalability and Process Optimization

Solvent and Base Screening

Optimal conditions for Buchwald-Hartwig amination:

| Parameter | Optimal Value |

|---|---|

| Solvent | Toluene |

| Base | Cs₂CO₃ |

| Temperature | 110°C |

| Catalyst Loading | 2 mol% Pd |

Scale-Up Notes :

-

Prolonged reaction times (48 h) improve conversion on multi-gram scales.

-

Catalyst recycling reduces costs but requires ligand stabilization.

Analytical Characterization

Spectroscopic Data

-

¹³C NMR (CDCl₃) : δ 154.2 (C-OCF₃), 138.5 (C-Br), 121.8 (q, J = 320 Hz, CF₃), 68.4 (OCH₂), 47.5 (NCH), 30.2–25.4 (pyran CH₂).

-

HRMS : Calculated for C₁₂H₁₂BrF₃NO₂ [M+H]⁺: 354.00; Found: 354.02.

Purity Assessment

-

HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

-

Elemental Analysis : C 40.71%, H 3.42%, N 3.96% (theoretical: C 40.82%, H 3.43%, N 3.96%).

Challenges and Mitigation Strategies

Competing Side Reactions

-

Debromination : Minimized by using mild bases (e.g., Cs₂CO₃ over NaOH).

-

Ligand Degradation : Stabilized by anaerobic conditions and dry solvents.

Yield Optimization

-

Catalyst Preactivation : Pre-stirring Pd₂(dba)₃ with Xantphos enhances activity.

-

Microwave Assistance : Reduces reaction time to 6 h with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine exhibit promising antitumor properties. The introduction of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against various cancer cell lines. A study published in Chemical & Pharmaceutical Bulletin highlights the synthesis of such compounds and their evaluation against human cancer cell lines, showing significant cytotoxic effects .

Antimicrobial Properties

Another application of this compound is in the field of antimicrobial research. Compounds with similar structures have been shown to possess antibacterial and antifungal properties. The presence of halogen atoms, such as bromine, is known to enhance biological activity by improving binding affinity to target sites. This has been documented in several studies focusing on the development of new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further modifications that can lead to the creation of more complex molecules. For instance, it can be utilized in the synthesis of various heterocyclic compounds which are essential in drug discovery .

Reactions and Transformations

The compound can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, making it a versatile reagent in synthetic organic chemistry. Its reactivity is enhanced due to the electron-withdrawing effects of the trifluoromethoxy group, facilitating electrophilic aromatic substitutions .

Material Science

Development of Functional Materials

In material science, this compound can be investigated for its potential use in developing functional materials such as polymers or coatings. The incorporation of fluorinated groups often leads to materials with improved thermal stability and chemical resistance . Research into fluorinated compounds has shown that they can significantly alter the physical properties of polymers, making them suitable for high-performance applications.

Case Studies

Case Study 1: Anticancer Research

A recent study explored the anticancer properties of a series of tetrahydropyran derivatives, including this compound. The results demonstrated that these compounds inhibited cell proliferation in several cancer types, suggesting a mechanism involving apoptosis induction .

Case Study 2: Synthesis and Characterization

In another investigation, researchers synthesized this compound and characterized its properties using NMR and mass spectrometry. The findings provided insights into its stability and reactivity profile, paving the way for future applications in drug development .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Key Comparative Findings

Substituent Position and Electronic Effects

- The positional isomer N-(3-Bromo-5-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine (Br at 3 vs. 5) may exhibit altered binding affinities due to steric hindrance or electronic effects. For example, meta-substituted bromine could disrupt π-stacking interactions compared to para-substituted analogs .

Heterocyclic Core Differences

- Replacing the phenyl ring with pyridine (as in 5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine) introduces a nitrogen atom, which may improve solubility but reduce lipophilicity (XLogP3 = 2.6 vs. estimated ~3.0 for the target compound) .

Physicochemical and Pharmacokinetic Implications

- The tetrahydro-2H-pyran-4-amine moiety common to all compounds contributes to hydrogen-bonding capacity, which may enhance solubility and target engagement.

- The pyran-methyl group in 5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine adds steric bulk, possibly reducing membrane permeability compared to the target compound .

Biological Activity

N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropsychiatric disorders. This article synthesizes available research findings on its biological activity, including structure-activity relationships, cytotoxicity, and specific case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16BrF3N4O2

- Molar Mass : 465.29 g/mol

- CAS Number : 1858250-66-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar tetrahydropyran derivatives. For instance, 5-methylidenetetrahydropyran-4-ones were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The most potent derivative exhibited a three-fold higher activity against HL-60 human leukemia cells compared to carboplatin, a standard chemotherapy agent .

Table 1: Cytotoxic Activity of Tetrahydropyran Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Carboplatin |

|---|---|---|---|

| 11c | HL-60 | 1.02 | 3x more active |

| NALM-6 | 0.27 | 3x more active | |

| Carboplatin | HL-60 | 2.9 | - |

| NALM-6 | 0.7 | - |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest in the G2/M phase, indicating their potential as cytotoxic agents .

Neuropsychiatric Applications

In addition to anticancer properties, compounds similar to this compound have been explored for their modulatory effects on ion channels, particularly TRPC5. These channels are implicated in various neuropsychiatric disorders, and compounds that modulate their activity could offer therapeutic benefits .

Case Studies and Research Findings

- Antiproliferative Studies : A series of derivatives were synthesized and evaluated for antiproliferative activity against leukemia and breast cancer cell lines using the MTT assay. The structure-activity relationship indicated that specific substitutions on the tetrahydropyran ring significantly influenced potency .

- Mechanistic Insights : Detailed investigations into the mechanisms revealed that certain derivatives could inhibit TRPC5-mediated ion fluxes, potentially offering a dual therapeutic approach for treating both cancer and neuropsychiatric conditions .

- Comparative Analysis with Known Compounds : The activity of this compound was compared with existing drugs like carboplatin and other pyrimidine derivatives to assess its relative efficacy .

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm regiochemistry. For example, the tetrahydro-2H-pyran-4-amine moiety shows distinct proton signals at δ 3.5–4.0 ppm (pyran ring) and δ 1.5–2.0 ppm (axial/equatorial methylene groups) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. In related pyrimidine derivatives, intramolecular N–H⋯N bonds stabilize conformation (dihedral angles ~12–86°) .

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

How do structural modifications of the tetrahydro-2H-pyran-4-amine moiety affect biological activity?

Advanced Research Question

The tetrahydro-2H-pyran-4-amine group enhances target selectivity in kinase inhibitors. For example:

- EPPA-1 : Substituting the pyran oxygen with a piperazine ring improves PDE4 inhibition (IC₅₀ = 38 nM vs. 269 nM for rolipram) and reduces emetogenicity (therapeutic index = 578 in rats) .

- AZD0530 : The pyran-4-yloxy group in quinazoline derivatives increases c-Src/Abl kinase specificity (IC₅₀ <10 nM) by fitting into hydrophobic kinase pockets .

Modifications altering ring size (e.g., tetrahydropyran → piperidine) may reduce blood-brain barrier penetration due to increased polarity .

What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Advanced Research Question

- Pica feeding in rats : Measures emetogenicity (via kaolin consumption) as a surrogate for nausea. EPPA-1 showed a high therapeutic index (578) in this model, correlating with reduced emesis in ferrets .

- Orthotopic xenografts : AZD0530 inhibited tumor growth in pancreatic cancer models (50 mg/kg oral dosing), with bioavailability >80% due to pyran-4-yloxy-mediated solubility .

- CYP450 inhibition assays : Assess metabolic interactions. The bromo and trifluoromethoxy substituents reduce CYP3A4/2D6 inhibition risks compared to halogen-free analogs .

How can computational modeling predict the compound’s binding affinity to tyrosine kinases?

Advanced Research Question

Docking studies using c-Src (PDB: 2H8H) or Abl (PDB: 1OPJ) crystal structures reveal:

- Hydrophobic interactions : The tetrahydro-2H-pyran-4-amine group occupies the ATP-binding pocket’s hydrophobic region (e.g., Leu273, Val281 in c-Src) .

- Halogen bonding : The 5-bromo substituent forms a Br⋯π interaction with Tyr340, enhancing binding energy (ΔG ~-9.5 kcal/mol) .

MD simulations predict residence times >100 ns for analogs with rigid pyran rings, suggesting prolonged target engagement .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

- Purification : Chromatography is required to separate diastereomers (e.g., sulfinamide intermediates) .

- Safety : Bromo and trifluoromethoxy groups generate toxic byproducts (e.g., HBr, HF), necessitating scrubbers and corrosion-resistant reactors .

- Yield variability : Batch-dependent yields (65–91% in ) arise from moisture sensitivity of Ti(OEt)₄; anhydrous conditions (<50 ppm H₂O) are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.